molecular formula C21H23N5O2 B2968967 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1396855-37-0

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2968967
CAS RN: 1396855-37-0
M. Wt: 377.448
InChI Key: XNCSDGPQODBQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The research in this domain primarily focuses on the synthesis and structural characterization of derivatives similar to the compound . For instance, studies have demonstrated the one-pot synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering a simple and efficient method for producing compounds in good yield (Bhat et al., 2018). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has been reported, highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Pharmacokinetics and Metabolism

Explorations into the pharmacokinetics and metabolism of related compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. A study on a dipeptidyl peptidase inhibitor reveals its rapid absorption and primary metabolism via hydroxylation, offering a glimpse into the metabolic pathways relevant to similar chemical structures (Sharma et al., 2012).

Potential Therapeutic Applications

Research has also focused on the potential therapeutic applications of these compounds, particularly in the context of pain management and antibacterial activity. For example, a σ1 receptor antagonist clinical candidate for pain management has been identified, showcasing significant solubility and metabolic stability, indicative of its potential as a BCS class I compound (Díaz et al., 2020). Moreover, the development and validation of HPLC methods for determining related substances in novel anticonvulsant agents hint at the ongoing efforts to ensure the quality and safety of these compounds (Severina et al., 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-18-6-4-17(5-7-18)14-21(27)26-12-10-25(11-13-26)20-15-19(22-16-23-20)24-8-2-3-9-24/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSDGPQODBQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.